molecular formula C6H8F2O3 B1443487 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid CAS No. 681240-09-5

2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid

Cat. No. B1443487
M. Wt: 166.12 g/mol
InChI Key: OTAIIWWWPNARPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid, also known as 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetate, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 223.09 g/mol. This compound has been studied extensively in recent years due to its unique properties, which make it a valuable tool for scientists in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical structure and synthesis of related compounds, such as (acylaryloxy)acetic acid diuretics, have been studied, focusing on their properties as diuretics and their saluretic and uricosuric activities. The optimal single 2-substituents for maximal activity were determined, and it was found that adding a second 2-alkyl substituent, especially methyl, generally improved activity (Woltersdorf et al., 1977).

Biochemical Applications

  • The potential of microorganism-produced phytotoxic compounds, including those similar to 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid, has been explored for use as herbicides or as leads for chemical optimization in herbicide development (Fischer & Belluš, 1983).

Advanced Material and Polymer Research

  • Research into the optimization of catalyst compositions and operating variables in processes involving compounds like 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid has shown potential for enhancing yields in the production of valuable biomass-based plastics, such as 2,5-Furandicarboxylic acid (FDCA), which is a precursor for various polymer applications (Zuo et al., 2016).

Medicinal Chemistry and Imaging

  • The compound has been studied for its potential in tumor imaging with positron emission tomography. An improved synthesis of a related compound, anti-[18F]FACBC, has been developed, showing promise for large-scale preparations and routine production for human use (McConathy et al., 2003).

Safety and Regulatory Assessments

  • The safety evaluation of substances structurally similar to 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid has been conducted, particularly for their use in food contact materials. The findings suggest that such substances can be safely used under specific conditions without posing a risk to consumers (Flavourings, 2010).

properties

IUPAC Name

2,2-difluoro-2-(1-hydroxycyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8,4(9)10)5(11)2-1-3-5/h11H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAIIWWWPNARPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid
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2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid
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Reactant of Route 5
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Reactant of Route 6
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid

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